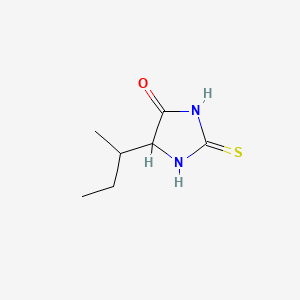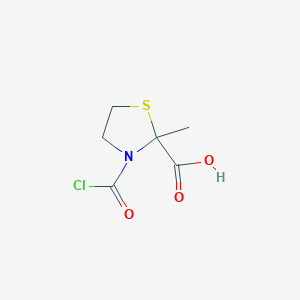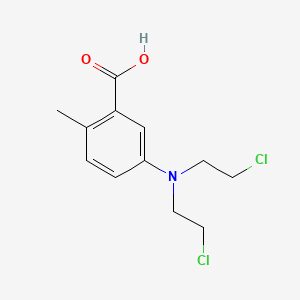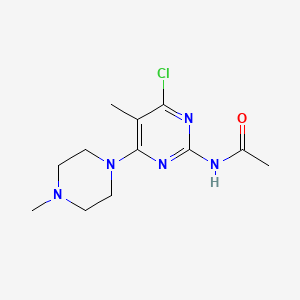![molecular formula C18H18N2O4 B13960520 N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)
N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the benzoxazine family, which is characterized by a benzene ring fused with an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyaniline with methyl acetoacetate, followed by cyclization and acylation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- involves its interaction with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For instance, its potential antimicrobial activity could be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. Similarly, its anti-inflammatory effects might involve the modulation of inflammatory mediators and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-2-methyl-3-oxo-
- 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-hydroxy-
- 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-chloro-
Uniqueness
The uniqueness of 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different physicochemical properties, reactivity, and biological effects, highlighting its importance in research and industry.
Propriétés
Formule moléculaire |
C18H18N2O4 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C18H18N2O4/c1-12-3-8-16-15(9-12)20(18(22)11-24-16)10-17(21)19-13-4-6-14(23-2)7-5-13/h3-9H,10-11H2,1-2H3,(H,19,21) |
Clé InChI |
QVEOKNXLLNDCNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC=C(C=C3)OC |
Solubilité |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)



![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)


![2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone](/img/structure/B13960487.png)

![3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
![(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B13960504.png)
![2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13960509.png)


